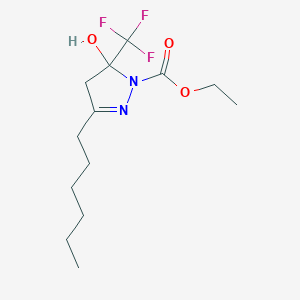
N-benzylhydrazine-1,2-dicarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzylhydrazine-1,2-dicarbothioamide is an organic compound with the molecular formula C₉H₁₂N₄S₂ It is a derivative of hydrazine and contains both hydrazine and thioamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzylhydrazine-1,2-dicarbothioamide typically involves the reaction of benzylhydrazine with carbon disulfide in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate hydrazinecarbothioamide, which then undergoes further reaction to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-benzylhydrazine-1,2-dicarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or other oxidized derivatives.
Reduction: Reduction reactions can convert the thioamide groups to amines or other reduced forms.
Substitution: The hydrazine and thioamide groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the hydrazine or thioamide moieties.
Aplicaciones Científicas De Investigación
N-benzylhydrazine-1,2-dicarbothioamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly those containing nitrogen and sulfur atoms.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress or require modulation of specific biochemical pathways.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-benzylhydrazine-1,2-dicarbothioamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, reacting with electrophilic centers in biological molecules. This can lead to the inhibition of enzymes or the modulation of signaling pathways. Additionally, its ability to undergo redox reactions may contribute to its biological effects by influencing oxidative stress and cellular redox balance.
Comparación Con Compuestos Similares
Similar Compounds
Hydrazinecarbothioamide: A related compound with similar functional groups but lacking the benzyl substituent.
Thiosemicarbazide: Another related compound with a similar structure but different substituents on the hydrazine and thioamide groups.
1,3,4-Thiadiazole Derivatives: Compounds containing a thiadiazole ring, which can be synthesized from hydrazinecarbothioamides and have similar chemical properties.
Uniqueness
N-benzylhydrazine-1,2-dicarbothioamide is unique due to the presence of both benzyl and thioamide groups, which confer distinct chemical reactivity and potential biological activity
Propiedades
Fórmula molecular |
C9H12N4S2 |
|---|---|
Peso molecular |
240.4 g/mol |
Nombre IUPAC |
1-benzyl-3-(carbamothioylamino)thiourea |
InChI |
InChI=1S/C9H12N4S2/c10-8(14)12-13-9(15)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,10,12,14)(H2,11,13,15) |
Clave InChI |
YJUCEFSSIIAPSM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC(=S)NNC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3,4-dimethoxybenzyl)-1,3-dimethyl-5-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]methyl}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12452890.png)
![5-[[4-(dimethylamino)phenyl]methylene]-4-oxo-2-thioxo-3-Thiazolidineacetic acid](/img/structure/B12452893.png)
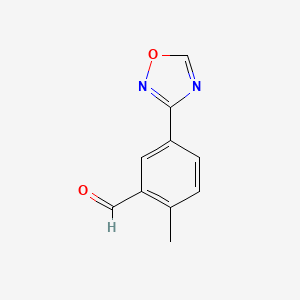

![1-[(4-chlorophenyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B12452908.png)
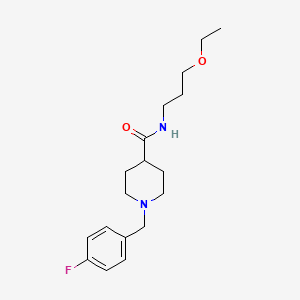
![N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-chlorobenzamide](/img/structure/B12452928.png)
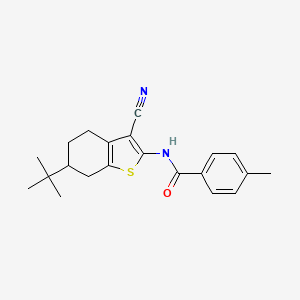
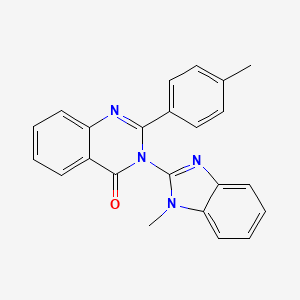
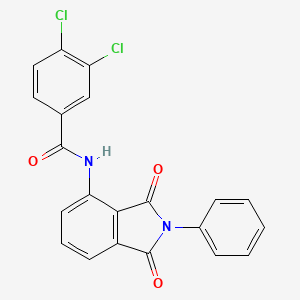
![2-Propenamide, N-[[(3-nitrophenyl)amino]thioxomethyl]-3-phenyl-, (E)-](/img/structure/B12452950.png)
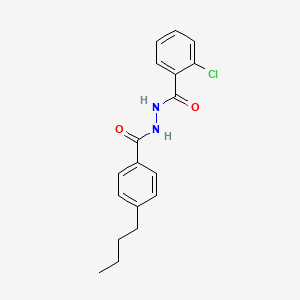
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B12452955.png)
